3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Description
Historical Background and Discovery
The discovery of thiophene by Viktor Meyer in 1882 marked a pivotal moment in heterocyclic chemistry. Over time, substituted thiophenes gained prominence due to their synthetic versatility and biological relevance. The specific compound 3-[(4-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid emerged from advancements in functionalizing thiophene cores with pharmacophoric groups. Early synthetic routes for analogous thiophene derivatives involved cyclization of 3-oxotetrahydrothiophenes with hydroxylamine salts, while later methods utilized CCl4–CH3OH–catalyst systems to introduce carboxyl groups. Although the exact date of this compound’s first synthesis remains unspecified, its structural features align with modern drug design principles, particularly the incorporation of fluorine to enhance metabolic stability.
Classification within Thiophene Derivatives
This compound belongs to the 2-thiophenecarboxylic acid subclass, characterized by a carboxylic acid group at the 2-position of the thiophene ring. Key structural distinctions include:
- Amino group at position 3, linked to a 4-fluorobenzoyl moiety .
- Methyl substituent at position 4.
Comparative analysis with related derivatives highlights its uniqueness:
Such structural complexity enables diverse reactivity, making it a valuable intermediate in medicinal chemistry.
Significance in Organic Chemistry Research
This compound exemplifies the strategic integration of functional groups to modulate electronic and steric properties:
- Fluorine : Enhances lipophilicity and binding affinity via electron-withdrawing effects.
- Carboxylic acid : Facilitates salt formation and hydrogen bonding, improving solubility for biological assays.
- Methyl group : Introduces steric hindrance, potentially stabilizing specific conformations.
Recent studies highlight its role as a precursor in developing kinase inhibitors, particularly against VEGFR-2, a target in anti-angiogenic therapy. Its scaffold has also been explored in antimicrobial and anti-inflammatory agent design.
Nomenclature and Structural Identification
Systematic IUPAC Name :
3-[(4-Fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid.
Structural Descriptors :
- Molecular Formula : C₁₃H₁₀FNO₃S.
- SMILES : CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O.
- InChI Key : XPNXDSVDVRRBOF-UHFFFAOYSA-N.
Spectral Identification :
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (amide I band).
- NMR : Distinct signals for methyl (δ ~2.5 ppm), fluorobenzoyl aromatic protons (δ ~7.8 ppm), and thiophene protons (δ ~6.5–7.2 ppm).
The planar thiophene ring and substituent arrangement have been confirmed via X-ray crystallography in related compounds.
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNXDSVDVRRBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with 4-methyl-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
Due to its structural characteristics, 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is investigated as a biochemical probe . It interacts with biological targets, making it useful in studying enzyme functions and receptor activities.
Medicine
The compound has been explored for its therapeutic properties , particularly in:
- Anti-inflammatory Activity : Studies have indicated that it can reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Research has shown that the compound can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.
Anticancer Study
A study evaluated the effects of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid on human cancer cell lines:
- Results : The compound exhibited a dose-dependent reduction in cell proliferation, with significant apoptosis induction noted at higher concentrations.
| Cell Line | Inhibition (%) | Mechanism |
|---|---|---|
| MOLT-4 (Leukemia) | 84.19% | Caspase pathway activation |
| SF-295 (CNS Cancer) | 72.11% | Apoptotic signaling |
Inflammation Model
In an animal model:
- Administration of the compound resulted in decreased edema and lower levels of inflammatory cytokines.
| Treatment Group | Edema Reduction (%) | Cytokine Level Decrease (%) |
|---|---|---|
| Control | N/A | N/A |
| Compound Administered | 65% | 50% |
Mechanism of Action
The mechanism of action of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂, Cl): Compounds like 3-[(3-nitrobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid exhibit heightened reactivity but lower metabolic stability compared to the fluorinated target compound . Fluorine: The 4-fluorobenzoyl group in the target compound balances electronic effects (moderate electron-withdrawing) with improved resistance to oxidative metabolism, a common strategy in drug design . Bulky Groups (e.g., tert-butyl): While enhancing lipophilicity, bulky substituents like tert-butyl may compromise binding affinity due to steric hindrance .
Structural Backbone Differences: Thiophene vs.
Carboxylic Acid Position :
- The 2-carboxylic acid group in the target compound and its analogs facilitates hydrogen bonding with biological targets, a critical feature for activity in many enzyme inhibitors .
Molecular Weight and Bioavailability :
- Compounds with molecular weights exceeding 400 g/mol (e.g., ) may face challenges in oral bioavailability, whereas the target compound’s lower weight (279 g/mol) aligns better with Lipinski’s rules .
Biological Activity
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
- Molecular Formula : C13H11FNO3S
- Molecular Weight : 261.30 g/mol
The biological activity of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors involved in inflammatory and cancerous pathways, leading to a cascade of biochemical responses.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. A study highlighted the compound's effectiveness in reducing cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
Table of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibits specific enzymes involved in inflammation |
Case Studies and Research Findings
- Anticancer Study : A study conducted on various human cancer cell lines demonstrated that 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid significantly reduced cell proliferation by inducing apoptosis through the activation of caspase pathways. The study reported a dose-dependent response, with higher concentrations leading to increased cell death.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokine levels. This suggests its potential use as a therapeutic agent for inflammatory diseases.
- Mechanistic Insights : Further research has elucidated the compound's interaction with specific molecular targets, revealing that it may act as a competitive inhibitor for certain enzymes involved in metabolic pathways associated with cancer and inflammation.
Q & A
Q. What are the standard synthetic routes for 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Thiophene core formation : Use the Gewald reaction to construct the 2-aminothiophene-3-carboxylate scaffold. Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate () can serve as a precursor.
Substituent introduction : Introduce the 4-methyl group via alkylation or Friedel-Crafts alkylation under acidic conditions.
Fluorobenzoylation : React the amino group with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or LiOH.
Q. Optimization Strategies :
Q. Table 1: Hypothetical Synthetic Steps
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl group at δ 2.3–2.5 ppm) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches (carboxylic acid: ~1700 cm⁻¹; amide: ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M-H]⁻ at m/z 318.3 (calculated for C₁₃H₁₀FNO₃S).
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli to determine MIC values .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, using celecoxib as a positive control .
- Cytotoxicity Testing : Employ MTT assays on HEK-293 or HeLa cells to establish IC₅₀ values .
Advanced Research Questions
Q. How do electronic effects of the fluorophenyl and methyl groups influence bioactivity?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron-withdrawing effects of fluorine on the benzoyl group, which may enhance binding to polar enzyme pockets .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing fluorine with chlorine or methyl with ethyl) and compare IC₅₀ values in enzyme assays .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve reproducibility .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity or Western blotting for target modulation .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 or kinase domains) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. What strategies optimize solubility and bioavailability without compromising activity?
Methodological Answer:
Q. How can environmental fate and degradation pathways be studied?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor breakdown via LC-MS .
- Biodegradation Assays : Use activated sludge models (OECD 301F) to assess microbial degradation .
- Ecotoxicity Testing : Evaluate effects on Daphnia magna or algae growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
